2-Amino-2-(4-methylpyridin-2-yl)ethan-1-ol
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Overview
Description
2-Amino-2-(4-methylpyridin-2-yl)ethan-1-ol is an organic compound with the molecular formula C8H12N2O. It is a derivative of pyridine and contains both an amino group and a hydroxyl group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-methylpyridin-2-yl)ethan-1-ol typically involves the reaction of 4-methyl-2-pyridinecarboxaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(4-methylpyridin-2-yl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone or aldehyde, while substitution can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
2-Amino-2-(4-methylpyridin-2-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 2-Amino-2-(4-methylpyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, making it useful in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(2-methylpyridin-4-yl)ethan-1-ol
- 2-Amino-4-methylpyridine
- Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate
Uniqueness
2-Amino-2-(4-methylpyridin-2-yl)ethan-1-ol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of amino and hydroxyl groups makes it particularly versatile in various chemical reactions and applications .
Properties
Molecular Formula |
C8H12N2O |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-amino-2-(4-methylpyridin-2-yl)ethanol |
InChI |
InChI=1S/C8H12N2O/c1-6-2-3-10-8(4-6)7(9)5-11/h2-4,7,11H,5,9H2,1H3 |
InChI Key |
LLWWTPOXTYBULU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C(CO)N |
Origin of Product |
United States |
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